![molecular formula C22H30N6O2 B3017402 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 847241-75-2](/img/structure/B3017402.png)
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Structure-5-HT/D2 Receptor Affinity Relationship
The compound "8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which has been studied for its affinity and activity towards serotonin 5-HT1A and dopamine D2 receptors. In a series of compounds synthesized to examine the influence of substituents on the purine moiety and the xanthine core, it was found that these derivatives can possess antagonistic or agonistic activities for these receptors .
Synthesis Analysis
The synthesis of these derivatives involves creating 1-arylpiperazynylalkyl derivatives of the 8-amino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. A total of 26 new compounds were synthesized, with 20 tested in in vitro binding experiments and 5 in functional assays. The synthesis process aims to explore the structure-affinity relationships for this group of compounds .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with the receptors. For instance, the introduction of specific substituents into the phenylpiperazinyl moiety and the length of the linker between the purine core and the arylpiperazine fragment can significantly modify their affinity for the tested receptors. The crystal structures of some derivatives have been confirmed by X-ray diffraction, revealing different conformations and interactions such as charge-assisted hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are designed to introduce various functional groups that can affect the binding affinity and activity at the receptors. The mutual orientation of rings in the arylpiperazine fragment, for example, can influence ligand-receptor recognition, which is critical for the compound's pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as their crystal packing and intermolecular interactions, have been quantitatively analyzed. The crystal packing is formed primarily by hydrogen bonds, with electrostatic energy contributing significantly to the stabilization. The anisotropic distribution of interaction energies, including coulombic and dispersion energies, suggests potential applications in the design of new materials .
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Research has identified a series of derivatives related to 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, which have been evaluated for their affinity and selectivity for native 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors. These compounds have shown potential psychotropic activity and have been tested in vivo for their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Analgesic Activity
A different set of derivatives demonstrated significant analgesic activity in in vivo models, including the writhing syndrome and the formalin tests. Some of these compounds were found to be more active than acetylic acid, used as a reference drug, and also inhibited phosphodiesterase activity (Zygmunt et al., 2015).
Anticonvulsant Properties
Further research into N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione revealed antiepileptic effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These compounds also displayed varying degrees of affinity for serotonin 5-HT(1A) and 5-HT(2A) receptors (Obniska et al., 2006).
Synthesis and Structural Studies
There has been significant interest in the synthesis and structural optimization of these compounds. Studies have focused on developing reversible kinase inhibitors targeting both EGFR-activating and resistance mutations, highlighting their potential in antitumor applications (Yang et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Future Directions
properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-4-26-12-14-27(15-13-26)16-18-23-20-19(21(29)25(3)22(30)24(20)2)28(18)11-10-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYQYZISIFVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
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